An In-depth Technical Guide to N-Methyl-1-(1H-pyrrol-2-yl)methanamine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-Methyl-1-(1H-pyrrol-2-yl)methanamine: Synthesis, Properties, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of N-Methyl-1-(1H-pyrrol-2-yl)methanamine, a pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. The document details a robust synthetic protocol for its preparation via reductive amination, outlines its physicochemical characteristics, and explores its predicted spectroscopic profile. Furthermore, this guide delves into the potential biological activities and toxicological considerations based on the broader class of pyrrole-containing compounds, offering a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a versatile building block for designing molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] N-Methyl-1-(1H-pyrrol-2-yl)methanamine, a simple yet functionally rich derivative, represents a key starting material and structural motif for the synthesis of more complex bioactive molecules. This guide aims to provide a detailed technical resource for researchers, consolidating essential information on its synthesis, properties, and potential applications.
Chemical Identity and Physicochemical Properties
N-Methyl-1-(1H-pyrrol-2-yl)methanamine is a secondary amine featuring a methyl group and a pyrrole-2-ylmethyl substituent attached to the nitrogen atom. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂ | [LookChem] |
| Molecular Weight | 110.16 g/mol | [LookChem] |
| CAS Number | 26052-05-1 | [LookChem] |
| Appearance | Predicted to be a liquid | - |
| Boiling Point | 84-85 °C (at 11 Torr) | [LookChem] |
| Density (Predicted) | 1.007 ± 0.06 g/cm³ | [LookChem] |
| pKa (Predicted) | 17.48 ± 0.50 | [LookChem] |
| Storage Temperature | 2-8°C | [LookChem] |
Synthesis Methodology: Reductive Amination
A reliable and scalable synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine can be achieved through the reductive amination of pyrrole-2-carboxaldehyde with methylamine.[5][6] This widely utilized reaction in organic synthesis offers a direct and efficient route to secondary amines. The causality behind this experimental choice lies in the high reactivity of the aldehyde carbonyl group towards nucleophilic attack by the primary amine, followed by reduction of the resulting imine intermediate.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of N-Methyl-1-(1H-pyrrol-2-yl)methanamine.
Detailed Experimental Protocol
Materials:
-
Pyrrole-2-carboxaldehyde
-
Methylamine solution (e.g., 40% in water or 2M in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole-2-carboxaldehyde (1.0 eq) in methanol.
-
Amine Addition: To the stirred solution, add methylamine solution (1.1-1.5 eq) dropwise at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. The choice of a mild reducing agent like NaBH₄ is crucial to selectively reduce the imine without affecting the pyrrole ring.
-
Reaction Completion and Quenching: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Carefully quench the reaction by the slow addition of water.
-
Work-up: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane to extract the product. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine. The bicarbonate wash is essential to neutralize any acidic byproducts and remove unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Methyl-1-(1H-pyrrol-2-yl)methanamine can be purified by vacuum distillation to obtain the final product.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the methylene bridge protons, and the N-methyl protons.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| Pyrrole N-H | Broad singlet, ~8.0-9.0 |
| Pyrrole H5 | Triplet, ~6.7 |
| Pyrrole H3 | Triplet, ~6.1 |
| Pyrrole H4 | Multiplet, ~6.0 |
| Methylene (-CH₂-) | Singlet, ~3.7 |
| N-Methyl (-CH₃) | Singlet, ~2.4 |
| Amine N-H | Broad singlet, variable |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrole C2 (ipso) | ~130 |
| Pyrrole C5 | ~118 |
| Pyrrole C3 | ~108 |
| Pyrrole C4 | ~107 |
| Methylene (-CH₂-) | ~48 |
| N-Methyl (-CH₃) | ~36 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[10][11][12][13]
| Predicted IR Data | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (pyrrole) | 3300-3500 (broad) |
| N-H Stretch (amine) | 3300-3400 (sharp) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 2950-2850 |
| C=C Stretch (pyrrole ring) | 1500-1600 |
| C-N Stretch | 1250-1020 |
Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.[14][15][16][17][18]
| Predicted Mass Spectrometry Data | |
| Ion | Predicted m/z |
| [M]⁺ | 110 |
| [M-CH₃]⁺ | 95 |
| [M-NHCH₃]⁺ | 79 |
Reactivity and Potential Applications in Drug Development
N-Methyl-1-(1H-pyrrol-2-yl)methanamine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The pyrrole nitrogen can be further functionalized, and the secondary amine provides a handle for introducing various substituents.
Derivatives of pyrrole-2-methanamine have been explored for a range of biological activities:
-
Antimicrobial Agents: The pyrrole scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.[2]
-
Anticancer Agents: Many pyrrole-containing compounds have been investigated for their potential as anticancer drugs.[1]
-
Enzyme Inhibitors: The structural features of the pyrrole ring allow for its incorporation into molecules designed to inhibit specific enzymes.
Toxicological and Safety Considerations
Specific toxicological data for N-Methyl-1-(1H-pyrrol-2-yl)methanamine is not extensively documented. However, based on related aminomethyl compounds and pyrrolizidine alkaloids, caution should be exercised during handling.[19][20][21]
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
In case of contact, wash the affected area immediately with copious amounts of water.
It is important to note that some pyrrole-containing compounds, particularly pyrrolizidine alkaloids, are known to be hepatotoxic.[21] While N-Methyl-1-(1H-pyrrol-2-yl)methanamine does not belong to this class, its metabolic fate and long-term toxicological profile have not been established. Therefore, it should be handled with the care afforded to all novel chemical entities.
Conclusion
N-Methyl-1-(1H-pyrrol-2-yl)methanamine is a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. This technical guide provides a foundational understanding of its synthesis, physicochemical properties, and predicted spectroscopic characteristics. While further experimental investigation into its biological activity and toxicology is warranted, the information presented herein serves as a critical resource for researchers looking to utilize this versatile molecule in their scientific endeavors.
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